molecular formula C22H25ClO7 B10852391 O-spiroketal glucoside

O-spiroketal glucoside

Cat. No.: B10852391
M. Wt: 436.9 g/mol
InChI Key: WUEOKKVPVLUFPP-BDHVOXNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-spiroketal glucoside is a fascinating compound characterized by a spiroketal structure, where a glucose moiety is connected to a spiroketal framework. This compound is found in various natural products and has garnered significant attention due to its unique structural features and biological activities. Spiroketals are known for their presence in diverse bioactive natural products, including antibiotics and other pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-spiroketal glucosides typically involves the formation of the spiroketal ring system through various synthetic strategies. One common approach is the coupling of a sugar electrophile with an aryllithium reagent, followed by the formation of the spiroketal core. Another method involves the coupling of a metalated glucal with an aryl electrophile . These reactions often require specific conditions, such as the use of methanesulfonic acid in methanol to facilitate the formation of the spiroketal structure .

Industrial Production Methods: Industrial production of O-spiroketal glucosides may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: O-spiroketal glucosides undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in the O-spiroketal glucoside. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

O-spiroketal glucosides have a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: O-spiroketal glucosides are unique due to their specific spiroketal framework, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C22H25ClO7

Molecular Weight

436.9 g/mol

IUPAC Name

(3S,3'R,4'S,5'S,6'R)-6-chloro-5-[(4-ethoxyphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol

InChI

InChI=1S/C22H25ClO7/c1-2-28-15-5-3-12(4-6-15)7-13-8-16-14(9-17(13)23)11-29-22(16)21(27)20(26)19(25)18(10-24)30-22/h3-6,8-9,18-21,24-27H,2,7,10-11H2,1H3/t18-,19-,20+,21-,22+/m1/s1

InChI Key

WUEOKKVPVLUFPP-BDHVOXNPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=C3CO[C@]4(C3=C2)[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=C3COC4(C3=C2)C(C(C(C(O4)CO)O)O)O)Cl

Origin of Product

United States

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